What is the chemical structure of Fmoc-Glu-AMC?
What is the chemical structure of Fmoc-Glu-AMC?
An In-Depth Technical Guide to Fmoc-Glu-AMC: Structure, Mechanism, and Application in Protease Activity Assays
Abstract
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamyl-7-amino-4-methylcoumarin (Fmoc-Glu-AMC), a fluorogenic substrate integral to biochemical and pharmaceutical research. We will dissect its chemical architecture, elucidate the mechanism of fluorescence activation upon enzymatic cleavage, and provide detailed, field-proven protocols for its application in quantifying protease activity. This document is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design, ensuring methodological robustness and data integrity.
Chemical Properties and Structure of Fmoc-Glu-AMC
The functionality of Fmoc-Glu-AMC as a sensitive enzymatic reporter is rooted in its unique tripartite chemical structure. Understanding this composition is fundamental to appreciating its mechanism and application.
Molecular Composition
Fmoc-Glu-AMC is a conjugate of three distinct chemical moieties:
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group commonly used in solid-phase peptide synthesis.[1][2][3] In this context, it protects the alpha-amino group of the glutamic acid residue.
-
L-Glutamic Acid (Glu): An amino acid that serves as the recognition element for specific proteases. The peptide bond formed by its gamma-carboxyl group is the target for enzymatic hydrolysis.
-
AMC (7-Amino-4-methylcoumarin): A coumarin-based fluorophore. When conjugated to the glutamic acid via an amide bond, its fluorescence is effectively quenched.[4] Cleavage of this bond liberates AMC, resulting in a significant increase in fluorescence.[5]
Chemical Structure
The precise arrangement and linkage of these components are critical for the substrate's function. The glutamic acid acts as a linker, covalently bonded to the Fmoc group at its N-terminus and to the AMC moiety at its C-terminus.
Caption: Molecular components of the Fmoc-Glu-AMC substrate.
Physicochemical Properties
A summary of the key properties of Fmoc-Glu-AMC is provided below for reference in experimental design and solution preparation.
| Property | Value | Source |
| Molecular Formula | C20H19NO6 (Fmoc-Glu-OH) | [6] |
| Molecular Weight | ~369.37 g/mol (Fmoc-Glu-OH) | [6] |
| Appearance | Typically a white to off-white powder | [2][7] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [4] |
Principle of Fluorogenic Activity
The utility of Fmoc-Glu-AMC lies in its ability to transition from a non-fluorescent to a highly fluorescent state in response to specific enzymatic activity. This "off-to-on" signaling provides a high signal-to-noise ratio, which is ideal for sensitive detection.
The Quenched State
In its intact, conjugated form, the AMC fluorophore is electronically coupled to the glutamic acid residue through an amide linkage. This configuration results in intramolecular quenching, rendering the entire molecule weakly fluorescent.
Enzymatic Cleavage and Fluorescence Activation
Proteolytic enzymes that recognize glutamic acid can catalyze the hydrolysis of the amide bond between the Glu and AMC moieties. This cleavage event liberates the free 7-amino-4-methylcoumarin. Unconjugated AMC is a potent fluorophore, and its release leads to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity.[5][8]
Spectroscopic Properties
The liberated AMC fluorophore has well-characterized excitation and emission spectra, making it compatible with standard fluorescence detection instrumentation.
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Excitation Wavelength (Ex): ~342-354 nm
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Emission Wavelength (Em): ~441-460 nm
This results in a bright blue fluorescence signal upon cleavage.[4][9][10]
Caption: Mechanism of fluorescence activation via enzymatic cleavage.
Synthesis and Quality Control
The synthesis of high-purity Fmoc-Glu-AMC is critical for reliable and reproducible assay results. Impurities can lead to high background fluorescence or altered kinetics.
Synthetic Strategy
Fmoc-Glu-AMC is typically synthesized using standard peptide coupling chemistry, either through a solution-phase or solid-phase approach.[11][12] The general strategy involves the formation of an amide bond between the carboxyl group of an Fmoc-protected glutamic acid derivative (e.g., Fmoc-Glu(OtBu)-OH) and the amine group of 7-amino-4-methylcoumarin. This reaction is mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU.[11]
Purification and Characterization
Post-synthesis, purification is paramount.
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Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying the crude product to a high degree (>95%), removing unreacted starting materials and side products.[13] The purity of the initial Fmoc-amino acids used is a critical determinant of the final crude peptide purity.[13]
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Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as:
-
Analytical HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
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Application in Enzymatic Assays: A Detailed Protocol
Fmoc-Glu-AMC is a versatile substrate, but it is most prominently used in assays for executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[4][9] The following protocol provides a robust framework for a caspase-3 activity assay using cell lysates.
Materials and Reagents
-
Fmoc-Glu-AMC Substrate
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)[14]
-
Cultured cells (treated and untreated)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with filters for Ex/Em = 350/450 nm
-
(Optional) Purified active Caspase-3 (Positive Control)
-
(Optional) Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (Negative Control)[4]
Step-by-Step Experimental Protocol
A. Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of Fmoc-Glu-AMC in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.[4]
-
Assay Buffer: Prepare the 1X Assay Buffer. Just before use, add DTT to the required final concentration (e.g., 2-5 mM), as DTT is unstable in solution.[10][14]
B. Sample Preparation (Cell Lysates)
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control population. A typical cell count is 1-2 x 10^6 cells per sample.[4]
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 300 x g for 10 min).[10] Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the total protein concentration using a standard method like the BCA assay.[14] Normalize all sample concentrations with Lysis Buffer.
C. Assay Procedure
-
Plate Setup: In a black 96-well plate, add 50 µL of cell lysate per well (typically 20-50 µg of total protein). Prepare wells for each sample, as well as controls.
-
Blank: 50 µL of Lysis Buffer without lysate.
-
Positive Control (Optional): Purified active caspase-3 in Lysis Buffer.
-
Negative Control (Optional): Lysate from apoptotic cells + caspase-3 inhibitor.
-
-
Substrate Working Solution: Immediately before use, dilute the 10 mM Substrate Stock Solution into the 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., dilute to 100 µM in Assay Buffer for a final assay concentration of 50 µM).
-
Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to each well. This brings the total volume to 100 µL and the substrate to its final 1X concentration. Mix gently by shaking the plate for 30-60 seconds.[9]
-
Data Acquisition:
-
Kinetic Reading (Recommended): Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure fluorescence intensity (Ex/Em = 354/442 nm) every 5 minutes for 30-60 minutes.[9]
-
Endpoint Reading: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. Measure the final fluorescence intensity.[9]
-
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the Blank wells from all other readings.
-
Calculate Activity: For kinetic data, determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time plot. The slope (ΔRFU / Δtime) is proportional to the enzyme activity.
-
Normalization: Express the activity relative to the protein concentration (e.g., RFU/min/mg protein) or as a fold-change relative to the untreated control.
Caption: Standard experimental workflow for a protease activity assay.
Conclusion
Fmoc-Glu-AMC is a powerful and sensitive tool for the real-time measurement of protease activity. Its straightforward mechanism, based on the enzymatic release of the fluorophore AMC, allows for a direct and quantitative assessment of enzyme kinetics in complex biological samples. By following robust, well-controlled protocols and ensuring the use of high-purity substrate, researchers in drug discovery and cell biology can generate reliable and reproducible data, furthering our understanding of enzymatic pathways in health and disease.
References
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Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
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AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]
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PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
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Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]
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ScholarWorks. (n.d.). Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease. Retrieved from [Link]
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PubChem. (n.d.). Fmoc-L-glutamic acid g-tert-butyl ester hydrate. Retrieved from [Link]
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PubChem. (n.d.). Fmoc-Glu-OH. Retrieved from [Link]
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Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
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PubMed. (1996). Novel Enzymatic Assays for the Measurement of Gallotannin, Amino Acids, and Glutamate in Green Tea Infusions: Analytical Results. Retrieved from [Link]
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Kymos. (2025). GLP-certified Enzyme activity assays. Retrieved from [Link]
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